4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene

概述

描述

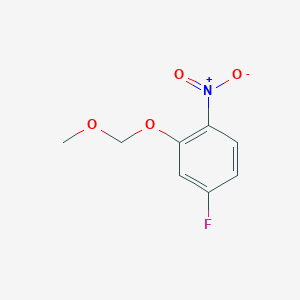

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a nitro group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene typically involves the nitration of 4-Fluoro-2-methoxyaniline. The process begins with the protection of the amine group in 4-Fluoro-2-methoxyaniline to prevent side reactions during nitration. This is followed by nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control of reaction conditions, improved safety, and higher yields. The use of microreactor platforms enables efficient heat and mass transfer, making it suitable for large-scale production .

化学反应分析

Types of Reactions

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 4-Fluoro-2-(methoxymethoxy)-1-aminobenzene.

Oxidation: Formation of 4-Fluoro-2-(methoxymethoxy)benzaldehyde or 4-Fluoro-2-(methoxymethoxy)benzoic acid.

科学研究应用

Organic Synthesis

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene serves as an intermediate in the synthesis of various organic compounds. Its unique combination of functional groups allows it to participate in multiple chemical transformations, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

While specific biological activity data on this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The nitro group is known for its ability to undergo redox reactions, leading to interactions with biological molecules. Researchers are investigating such compounds for potential applications in drug development, particularly targeting molecular pathways involved in diseases.

Case Study 1: Drug Development

Research has indicated that compounds similar to this compound are being explored for their potential as inhibitors in various biological pathways. For instance, the nitro group facilitates redox reactions that may enhance the efficacy of drug candidates targeting cancer metastasis or neurodegenerative diseases .

Case Study 2: Reaction Mechanisms

Studies on the reactivity of this compound have shown that its methoxymethoxy group can undergo hydrolysis under acidic or basic conditions, forming reactive intermediates that may affect biological systems or other chemical species. This property is crucial for understanding the compound's behavior in biological contexts.

作用机制

The mechanism of action of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxymethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .

相似化合物的比较

Similar Compounds

4-Fluoro-2-methoxyaniline: Similar structure but lacks the nitro group.

4-Fluoro-2-methoxyphenol: Similar structure but has a hydroxyl group instead of the nitro group.

4-Fluoro-2-methoxybenzoic acid: Similar structure but has a carboxylic acid group instead of the nitro group.

Uniqueness

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxymethoxy) and electron-withdrawing (nitro) groups makes it a versatile compound for various chemical transformations and applications.

生物活性

4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxymethoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C₉H₁₀FNO₃. This compound is gaining interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The presence of the fluorine atom enhances the compound's reactivity, while the methoxymethoxy group increases its solubility and stability in various solvents. The nitro group is particularly significant as it can participate in redox reactions, leading to interactions with biological molecules. These properties suggest that this compound may exhibit notable pharmacological effects, similar to other nitro-containing compounds.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have shown significant pharmacological properties. The nitro group in particular is known for its ability to undergo reduction, producing reactive intermediates that can interact with cellular components.

The primary mechanism of action for nitro compounds often involves their reduction to form toxic intermediates. These intermediates can bind covalently to DNA, leading to nuclear damage and cell death. This mechanism has been well-documented for other nitro-containing drugs, such as metronidazole, which serves as an antimicrobial agent by damaging microbial DNA through similar pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 4-Fluoro-2-methoxy-1-nitrobenzene | 0.95 | Lacks the methoxymethoxy group; simpler structure |

| 5-Fluoro-4-methyl-2-nitrobenzene | 0.90 | Contains a methyl group instead of methoxymethoxy |

| 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene | 0.87 | Chloromethoxy group instead of methoxymethoxy |

| 3-Fluoro-4-nitroanisole | 0.88 | Different substitution pattern on the benzene ring |

| 1-Fluoro-4-methoxy-2-nitrobenzene | 0.89 | Different position of substituents affecting reactivity |

This table illustrates how the unique combination of electron-withdrawing (nitro and fluoro) and electron-donating (methoxymethoxy) groups gives this compound versatile chemical behavior.

Case Studies and Research Findings

Although direct studies on the biological activity of this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Activity : Nitro compounds have been extensively studied for their antimicrobial properties. For instance, metronidazole and chloramphenicol demonstrate efficacy against various microorganisms through mechanisms involving DNA interaction and damage .

- Anticancer Potential : Similar nitro-containing compounds have shown promise in inhibiting tumor growth across different cancer cell lines. The ability of these compounds to induce apoptosis via DNA damage is a key area of investigation .

- Pharmacological Applications : Research indicates that derivatives of nitro compounds can serve as scaffolds for developing new therapeutic agents targeting diseases such as tuberculosis and cancer . For example, certain derivatives exhibit potent activity against M. tuberculosis, suggesting that structural modifications may enhance efficacy against resistant strains.

属性

IUPAC Name |

4-fluoro-2-(methoxymethoxy)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIZRXPPCYEUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。